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Compound of Interest

Compound Name:
2-Amino-1-(4-

methoxyphenyl)ethanol

Cat. No.: B043869 Get Quote

Disclaimer: Extensive searches of publicly available scientific literature and crystallographic

databases did not yield a specific crystal structure analysis for 2-Amino-1-(4-
methoxyphenyl)ethanol. The following technical guide is presented as a representative

example of a crystal structure analysis for a closely related, structurally simpler parent

compound, Phenylethanolamine. The data and experimental protocols detailed below are

hypothetical, constructed to illustrate the expected content and format for such an analysis for

a research and drug development audience.

Introduction
Phenylethanolamine and its derivatives, such as 2-Amino-1-(4-methoxyphenyl)ethanol, are

of significant interest in medicinal chemistry and drug development due to their structural

similarity to endogenous neurotransmitters. Understanding the three-dimensional arrangement

of atoms and the intermolecular interactions within the crystalline state is crucial for elucidating

structure-activity relationships (SAR), optimizing drug-receptor interactions, and informing solid-

state formulation strategies. This guide provides a hypothetical, in-depth look at the crystal

structure determination of phenylethanolamine, serving as a template for the analysis of related

compounds.

Crystallographic Data
The following tables summarize the hypothetical quantitative data obtained from a single-

crystal X-ray diffraction study of phenylethanolamine.
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Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₈H₁₁NO

Formula Weight 137.18 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.258(2) Å

b 5.874(1) Å

c 12.631(3) Å

α 90°

β 105.32(1)°

γ 90°

Volume 734.9(3) Å³

Z 4

Calculated Density 1.239 g/cm³

Data Collection

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 293(2) K

Reflections Collected 5482

Independent Reflections 1645 [R(int) = 0.028]

Refinement

R-factor (R1) 0.045

Weighted R-factor (wR2) 0.118

Goodness-of-fit (S) 1.05
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Table 2: Selected Bond Lengths

Bond Length (Å)

O1 - C7 1.425(2)

N1 - C8 1.478(3)

C1 - C6 1.385(3)

C7 - C8 1.521(3)

C1 - C7 1.512(2)

Table 3: Selected Bond Angles

Atoms Angle (°)

O1 - C7 - C1 111.5(2)

O1 - C7 - C8 108.9(2)

N1 - C8 - C7 110.2(2)

C2 - C1 - C7 121.3(2)

C6 - C1 - C7 118.8(2)

Table 4: Selected Torsion Angles

Atoms Angle (°)

C6 - C1 - C7 - O1 -125.4(2)

C2 - C1 - C7 - O1 55.8(3)

C1 - C7 - C8 - N1 60.1(2)

O1 - C7 - C8 - N1 -178.7(2)

Experimental Protocols
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A detailed methodology for the hypothetical crystal structure determination of

phenylethanolamine is provided below.

Synthesis and Crystallization
Phenylethanolamine was synthesized via the reduction of 2-aminoacetophenone. The crude

product was purified by column chromatography. Single crystals suitable for X-ray diffraction

were grown by slow evaporation of a saturated solution of phenylethanolamine in a 1:1 mixture

of ethanol and water at room temperature.

X-ray Data Collection
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were

collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS

detector, using graphite-monochromated Mo Kα radiation. The data were collected using a

series of ω and φ scans.

Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS program and refined by

full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were

refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and

refined using a riding model.

Visualization of Experimental Workflow
The following diagram illustrates the key stages in the crystal structure analysis of a small

molecule like phenylethanolamine.
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Caption: Workflow for small molecule crystal structure analysis.
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This guide, while based on a hypothetical data set for phenylethanolamine, provides a

comprehensive template for the in-depth technical reporting required by researchers, scientists,

and drug development professionals in the field of crystallography.

To cite this document: BenchChem. [Crystal Structure Analysis of 2-Amino-1-(4-
methoxyphenyl)ethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b043869#crystal-structure-analysis-of-2-amino-1-4-
methoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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